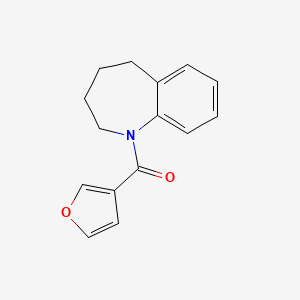
Pyrazin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone, also known as PBTM, is a chemical compound that has been extensively studied for its potential application in scientific research. PBTM is a small molecule inhibitor of a protein called histone deacetylase 6 (HDAC6), which has been implicated in a variety of cellular processes, including cell division, motility, and intracellular trafficking.
Mécanisme D'action
Pyrazin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone inhibits HDAC6 by binding to its active site, which prevents the deacetylation of tubulin and other substrates. This results in the accumulation of acetylated tubulin, which can affect cell division, motility, and intracellular trafficking. The inhibition of HDAC6 by Pyrazin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been shown to have a variety of effects on cellular processes, including the induction of apoptosis, cell cycle arrest, and autophagy.
Biochemical and Physiological Effects:
Pyrazin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects on cells and tissues. In cancer cells, Pyrazin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been shown to induce apoptosis and cell cycle arrest, which can lead to the inhibition of tumor growth. In addition, Pyrazin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. Furthermore, Pyrazin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been shown to improve cognitive function in animal models of neurodegenerative diseases, which may be due to its ability to enhance the formation of new synapses in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrazin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has several advantages for use in scientific research, including its high purity and potency, and its ability to inhibit HDAC6 selectively. However, there are also limitations to its use, including its relatively high cost and limited availability.
Orientations Futures
There are several future directions for research on Pyrazin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone, including the development of more potent and selective inhibitors of HDAC6, the investigation of its potential application in the treatment of other diseases, such as viral infections and inflammatory diseases, and the exploration of its mechanism of action in more detail. In addition, Pyrazin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone may have potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases, and further studies are needed to explore its safety and efficacy in these contexts.
In conclusion, Pyrazin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is a promising compound with potential applications in a variety of scientific research areas. Its ability to selectively inhibit HDAC6 makes it a valuable tool for investigating the role of this protein in cellular processes, and its potential as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and infectious diseases warrants further investigation.
Méthodes De Synthèse
Pyrazin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone can be synthesized through a multistep process that involves the reaction of 2,3,4,5-tetrahydro-1-benzazepin-1-amine with pyrazinecarboxylic acid, followed by a series of chemical transformations to form the final product. The synthesis of Pyrazin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Applications De Recherche Scientifique
Pyrazin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been extensively studied for its potential application in a variety of scientific research areas, including cancer, neurodegenerative diseases, and infectious diseases. HDAC6 has been implicated in the progression of cancer, and Pyrazin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, Pyrazin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been shown to improve cognitive function in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, Pyrazin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been shown to have antiviral activity against a variety of viruses, including influenza and Zika virus.
Propriétés
IUPAC Name |
pyrazin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(13-11-16-8-9-17-13)18-10-4-3-6-12-5-1-2-7-14(12)18/h1-2,5,7-9,11H,3-4,6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELKSLYOGSHPLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C2=CC=CC=C2C1)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

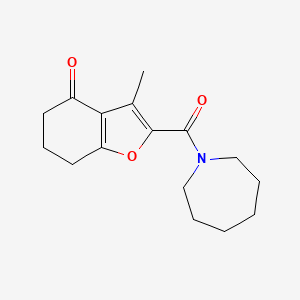

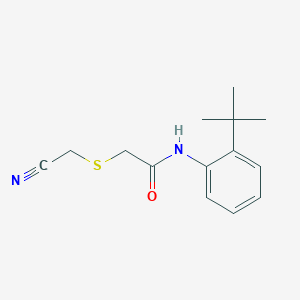
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7529232.png)


![2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7529248.png)
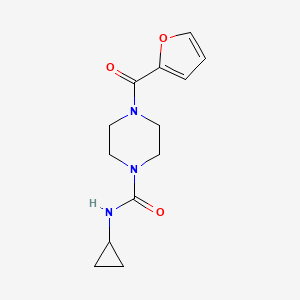
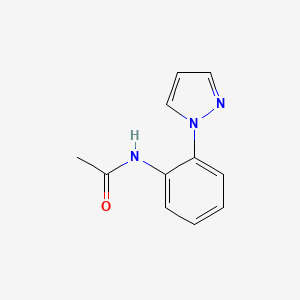

![N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7529258.png)

